Methyl 2-bromo-4-cyano-6-nitrophenylacetate
Overview
Description
Methyl 2-bromo-4-cyano-6-nitrophenylacetate is a chemical compound that has garnered attention in scientific research due to its unique properties. This compound is characterized by the presence of bromine, cyano, and nitro functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-4-cyano-6-nitrophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by nitration and cyano group introduction. The esterification step involves the reaction of the phenylacetic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The cyano group can undergo oxidation to form carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-bromo-4-cyano-6-nitrophenylacetate finds applications in various fields:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Research: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-cyano-6-nitrophenylacetate involves its interaction with specific molecular targets. The presence of multiple functional groups allows it to participate in various biochemical pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the cyano group can be involved in enzyme inhibition or activation.
Comparison with Similar Compounds
Methyl 2-bromo-4-cyano-6-nitrobenzoate: Similar structure but with a benzoate ester instead of a phenylacetate ester.
Methyl 2-chloro-4-cyano-6-nitrophenylacetate: Chlorine atom instead of bromine.
Methyl 2-bromo-4-cyano-6-aminophenylacetate: Amino group instead of nitro group.
Uniqueness: Methyl 2-bromo-4-cyano-6-nitrophenylacetate is unique due to the combination of bromine, cyano, and nitro groups on the phenyl ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
methyl 2-(2-bromo-4-cyano-6-nitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-10(14)4-7-8(11)2-6(5-12)3-9(7)13(15)16/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGAJEWSMAEQJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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